molecular formula C21H38O4 B1671893 Monolinolein CAS No. 26545-74-4

Monolinolein

Cat. No. B1671893
CAS RN: 26545-74-4
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-HZJYTTRNSA-N
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Description

Monolinolein, also known as 1-monolinolein, is a 1-monoglyceride that has octadecadienoyl (linoleoyl) as the acyl group . It is an important lipid in the fields of drug delivery, emulsion stabilization, and protein crystallization .


Synthesis Analysis

Monolinolein can be produced during the fungal growth and fermentation of heat-processed soybean . The process involves the use of Rhizopus oligosporus, which produces long-chain polyunsaturated fatty acids and monolinolenins as antibacterial substances .


Molecular Structure Analysis

The chemical formula of Monolinolein is C21H38O4 . It is a monoglyceride, meaning it contains one molecule of glycerol and one fatty acid .


Chemical Reactions Analysis

Monolinolein is involved in various chemical reactions, particularly in the formation of lyotropic liquid crystals . These crystals are formed by the self-assembly of amphiphilic molecules in a solvent, usually water .


Physical And Chemical Properties Analysis

Monolinolein has a molecular weight of 354.52 . Its physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction, can be found in its safety data sheet .

Scientific Research Applications

Cancer Treatment Potential

  • β-Monolinolein in Breast Cancer Therapy : A study by Sofi (2019) evaluated β-monolinolein for its potential in breast cancer treatment. It was found to strongly inhibit the growth of metastatic breast cancer cell line MDA-MB-231, with significant pro-apoptotic effects, suggesting its potential as a therapeutic agent (Sofi, 2019).

Food Industry Applications

  • CLA Production by Bifidobacterium breve : Choi et al. (2008) explored the use of monolinolein as a substrate for conjugated linoleic acid (CLA) production by Bifidobacterium breve LMC 520. The study shows its effectiveness in CLA production, indicating its utility in developing functional dairy products (Choi et al., 2008).

Food Science and Preservation

  • Oxidative Stability in Soybean Oil : Mistry and Min (1987) identified SN-α-monolinolein's prooxidant activity in soybean oil, highlighting its impact on oil preservation and stability (Mistry & Min, 1987).
  • Inhibition of Bacterial Spores : Chaibi et al. (1996) studied monolinolein's inhibitory effects on various bacterial spores and vegetative cells, including Bacillus cereus and Clostridium botulinum, suggesting its potential use in food preservation (Chaibi, Ababouch, & Busta, 1996).

Health and Medicine

  • Bone Loss Prevention : Kim et al. (2003) tested an herbal extract containing 1-monolinolein on ovariectomized rats, observing its efficacy in preventing bone loss without causing uterine hypertrophy, suggesting potential medical applications (Kim et al., 2003).
  • Drug Delivery Systems : Chang and Bodmeier (1997) investigated monolinolein-based carriers for sustained drug release. Their findings indicate the potential of monolinolein in developing efficient drug delivery systems (Chang & Bodmeier, 1997).

Cosmetic Industry

  • Aroma Incorporation in Nanostructured Miniemulsions : Serieye et al. (2018) synthesized monolinolein-based particles to study the incorporation of various aromas, demonstrating its applicability in the cosmetic industry for carrying cosmetic actives and food aromas (Serieye, Méducin, Tidu, & Guillot, 2018).

Future Directions

Monolinolein has been gaining attention in recent years due to its manifold applications in the fields of drug delivery, emulsion stabilization, and protein crystallization . Future research may focus on further understanding its properties and potential uses, as well as its mechanism of action .

properties

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016719
Record name Glycerol 1-monolinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl monolinoleate

CAS RN

2277-28-3, 26545-74-4
Record name 1-Monolinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monolinoleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol 1-monolinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
BS MISTRY, DB MIN - Journal of food science, 1987 - Wiley Online Library
SN‐α‐monolinolein was isolated from refined. bleached and deodorized soybean oil by silicic acid column chromatography and low temperature fractional crystallization. The …
Number of citations: 45 ift.onlinelibrary.wiley.com
A Yaghmur, L De Campo, S Salentinig, L Sagalowicz… - Langmuir, 2006 - ACS Publications
In our recent work, we reported on the effect of varying temperature and solubilizing tetradecane (TC) on the structural transitions observed in dispersed particles based on the …
Number of citations: 185 pubs.acs.org
D Kusumah, M Wakui, M Murakami… - Bioscience …, 2020 - academic.oup.com
… , a peak of 1-monolinolein was higher than that of 2-monolinolein, because … -monolinolein while esterification in one hydroxyl group of glycerol results in the synthesis of 2-monolinolein. …
Number of citations: 30 academic.oup.com
NJ Choi, HG Park, YJ Kim, IH Kim… - Journal of agricultural …, 2008 - ACS Publications
This study was designed to isolate bifidobacteria from human intestines that efficiently converts monolinolein, a monoglyceride form of linoleic acid, into conjugated linoleic acid (CLA), …
Number of citations: 24 pubs.acs.org
A Tidu, F Méducin, AM Faugère, S Guillot - Langmuir, 2018 - ACS Publications
… type with monolinolein liquid crystalline … monolinolein particles at a larger level (up to 20 wt %) than γ-decalactone (less than 15 wt %). The phase behavior of the ternary monolinolein/…
Number of citations: 4 pubs.acs.org
S Guillot, S Salentinig, A Chemelli, L Sagalowicz… - Langmuir, 2010 - ACS Publications
The internal phase of monolinolein-based dispersions loaded with tetradecane or (R)-(+)-limonene was investigated as a function of the stabilizer content by small-angle X-ray scattering…
Number of citations: 54 pubs.acs.org
X Wang, Q Jin, T Wang, J Huang, X Wang - Journal of Molecular Catalysis B …, 2013 - Elsevier
… from acyl migration of 1-monoolein and 1-monolinolein originated from the cleavage of 1,2-… Monolinolein and 2-monoolein have a similar polarity and solubility with 1-monoolein and …
Number of citations: 36 www.sciencedirect.com
TYD Tang, NJ Brooks, C Jeworrek, O Ces, NJ Terrill… - Langmuir, 2012 - ACS Publications
Monoacylglycerol based lipids are highly important model membrane components and attractive candidates for drug encapsulation and as delivery agents. However, optimizing the …
Number of citations: 39 pubs.acs.org
A Sola, S Rodríguez, A García Gancedo, P Vilas… - Archives of …, 1986 - Springer
Monoolein, monolinolein and (most strongly) γ-linolenyl alcohol inactivate ASF virus and inhibit its replication in Vero cells at 25 µg/ml while at 10 µg/ml no inactivation occurs but …
Number of citations: 28 link.springer.com
A Stoessl, MH Fisch, J Arditti - Mycopathologia, 1980 - escholarship.org
… Its identity was confirmed by gas chromatography [Hewlett-Packard 5750 gas chromatograph fitted with a glass column, 6' x 2 mm, packed with 3 % OV-1 on Chromosorb W High Performance …
Number of citations: 13 escholarship.org

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